2-Decenoic acid

Overview

Description

Synthesis Analysis

The biosynthesis of 2-Decenoic acid provides a basis for future pathways, including the production of 10-Hydroxy-2-decenoic acid (10-HDA) . Recent studies have explored its potential anti-type 2 diabetes mellitus (T2DM) properties . The synthesis of This compound can be achieved through various methods, including chemical and biocatalytic approaches. For instance, it can be synthesized from decanoic acid via two-step whole-cell catalysis .

Molecular Structure Analysis

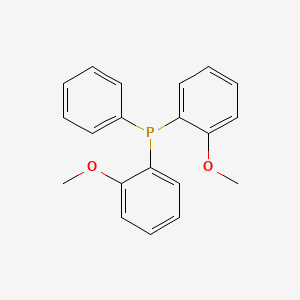

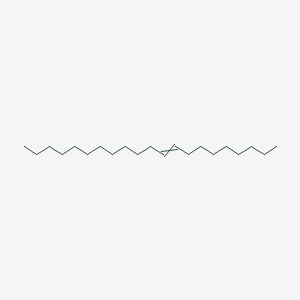

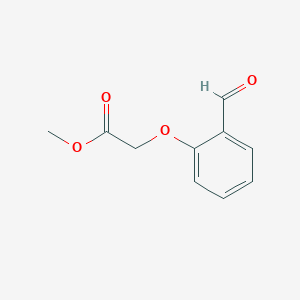

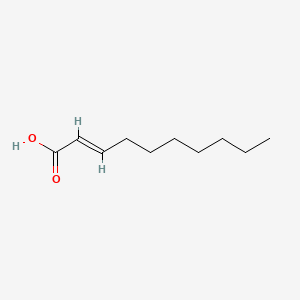

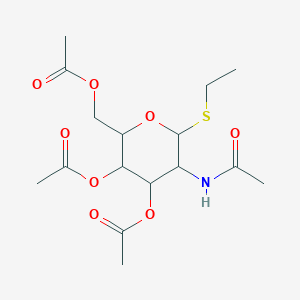

The molecular structure of This compound consists of a ten-carbon chain with a double bond between the second and third carbon atoms. The terminal carbon bears a carboxylic acid group. The E configuration indicates that the double bond is in the trans conformation .

Chemical Reactions Analysis

This compound can participate in various chemical reactions, including esterification, oxidation, and hydroxylation. For example, it can be esterified to form ethyl trans-2-decenoate, which is used as a flavoring agent .

Physical and Chemical Properties Analysis

Scientific Research Applications

Antibacterial Properties

2-Decenoic acid, particularly its derivative 10-Hydroxy-2-decenoic acid (10-HDA), is a significant component of Royal Jelly and has shown remarkable antibacterial properties. Studies have demonstrated its effectiveness against a range of bacteria, particularly Gram-positive bacteria. This makes it a potential natural additive in various fields, including medicine, for its antimicrobial activities (Fratini et al., 2016).

Biosynthesis and Production

Recent advancements have focused on the efficient biosynthesis of 10-HDA. Using Escherichia coli for whole-cell catalytic biosynthesis has shown promising results in simplifying production strategies. This development is crucial for promoting the industrial synthesis of 10-HDA and other similar compounds, highlighting its economic value and unique properties (Wang et al., 2022).

Interkingdom Signaling in Oral Cavity

This compound plays a role in interkingdom signaling within the human oral cavity. A variant, trans-2-decenoic acid, secreted by Streptococcus mutans, can inhibit the morphological transition of Candida albicans from yeast to hyphal form, an important virulence trait. This discovery opens new possibilities for understanding and potentially manipulating microbial interactions in human health (Vílchez et al., 2010).

Application in Polymer Technology

In polymer technology, this compound has been used for the biosynthesis of medium-chain-length polyhydroxyalkanoates (PHA). This application involves using this compound as a recyclable carbon source for the biosynthesis of PHA, demonstrating a novel chemical recycling system. The approach highlights the potential for sustainable and environmentally friendly plastic production (Sato et al., 2012).

Biofilm Control

Cis-2-Decenoic acid has been identified as a promising agent for controlling biofilms. Biofilms are a significant challenge in medical practice due to their resistance to conventional treatments. Cis-2-Decenoic acid can induce dispersion and enhance the effectiveness of antimicrobial agents against biofilms, offering a new strategy in treating infections and preventing biofilm formation (Marques et al., 2015).

Potential in Treating Rheumatoid Arthritis

10-Hydroxy-2-Decenoic acid has been suggested as a potential medication for rheumatoid arthritis (RA). It appears to activate matrix metalloproteinases (MMPs) via specific signaling pathways. Proteomics analysis of RA synovial fibroblasts treated with 10-HDA revealed changes in protein expression related to various biological processes, suggesting a regulatory role in MMP expression (Wang et al., 2012).

Psychiatric and Neurological Disorders

10-Hydroxy-trans-2-Decenoic acid has shown potential in alleviating anxiety and depressive-like behaviors and enhancing neuronal functioning. Its pharmacological properties, including anti-inflammatory and antioxidant activities, suggest its usefulness in treating psychiatric and neurological disorders, though the exact mechanisms of its effects are still under investigation (Ali & Hendawy, 2019).

Glucose Metabolism and Diabetes

Research indicates that 10-Hydroxy-2-Decenoic acid enhances glucose metabolism, particularly in models of type 2 diabetes. It has been shown to activate specific signaling pathways, leading to improved glucose uptake and potential hypoglycemic effects. This finding provides insight into the therapeutic potential of 10-HDA for diabetes management (Hu et al., 2022).

Mechanism of Action

Target of Action

2-Decenoic acid, also known as trans-2-Decenoic Acid, is a fatty acid signaling molecule that primarily targets bacterial cells . It is known to interact with both Gram-negative and Gram-positive bacteria , and has been shown to induce biofilm dispersal in multiple types of bacteria .

Mode of Action

The interaction of this compound with its targets results in significant changes in the bacterial cells. It has been shown to increase the metabolic activity of bacterial cells , and revert persister cells from a dormant to a metabolically active state . This awakening of cells is supported by an increase in the persister cells’ respiratory activity, changes in protein abundance, and increases in the transcript expression levels of several metabolic markers .

Biochemical Pathways

This compound mediates dispersion of biofilms through signaling pathways, including enhanced motility, metabolic activity, virulence, and persistence at different temperatures . It has been suggested that a cluster of five genes is involved in the synthesis and perception of this compound .

Pharmacokinetics

It is known that this compound is a short-chain fatty acid with a polar head and non-polar tail , which may influence its absorption and distribution in the body.

Result of Action

The action of this compound leads to molecular and cellular effects such as the dispersion of bacterial communities and inhibition of biofilm growth . It also increases the uptake of additional antimicrobials, suggesting that its effects could enhance the efficacy of antibiotic treatments .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, it has been shown that the presence of this compound can lead to a decrease in the number of persister cells isolated . Furthermore, the combination of this compound with antimicrobial agents has been shown to result in a significantly greater decrease in cell viability compared to antimicrobial treatment alone .

Future Directions

Biochemical Analysis

Biochemical Properties

2-Decenoic acid plays a significant role in biochemical reactions, particularly in the modulation of biofilm formation and dispersion. It interacts with various enzymes, proteins, and other biomolecules. For instance, this compound has been shown to inhibit the growth and biofilm formation of Staphylococcus aureus by interacting with bacterial cell membranes and disrupting their integrity . Additionally, it can enhance the activity of certain antibiotics, making bacteria more susceptible to treatment . The compound also interacts with signaling molecules and receptors involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Cellular Effects

This compound influences various cellular processes, including cell signaling, gene expression, and cellular metabolism. In neuronal cells, it has been found to induce autophagy, a process that helps in the removal of damaged cellular components and promotes cell survival . This compound also affects the viability and proliferation of cancer cells by modulating the expression of genes involved in apoptosis and cell cycle regulation . Furthermore, this compound can enhance metabolic activity and revert persister cells to an antimicrobial-susceptible state .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules. It binds to bacterial cell membranes, causing disruption and increased permeability, which leads to cell death . In cancer cells, this compound modulates the PI3K/AKT signaling pathway, enhancing glucose metabolism and reducing oxidative stress . It also inhibits the formation of biofilms by downregulating the expression of genes involved in biofilm production and maintenance .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable, but its activity can decrease due to degradation. Studies have shown that this compound can maintain its biofilm-dispersing activity for several days when combined with antibiotics or disinfectants . Long-term exposure to this compound has been found to reduce biofilm biomass and increase the susceptibility of bacteria to antimicrobial agents .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it has been shown to enhance metabolic activity and improve insulin sensitivity in diabetic mice . At high doses, this compound can exhibit toxic effects, including liver damage and oxidative stress . The compound’s therapeutic window is therefore crucial for its safe and effective use in animal models.

Metabolic Pathways

This compound is involved in various metabolic pathways, including fatty acid metabolism and glucose metabolism. It interacts with enzymes such as PI3K and AKT, which are involved in the regulation of glucose uptake and insulin signaling . The compound also affects the levels of metabolites such as hexadecanamide and stearamide, which are associated with lipid metabolism . These interactions highlight the role of this compound in modulating metabolic flux and maintaining cellular homeostasis.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can be taken up by cells via specific transporters and binding proteins that facilitate its movement across cell membranes . The compound’s distribution is influenced by its interaction with extracellular and intracellular components, leading to its accumulation in specific cellular compartments . This targeted distribution is essential for its biological activity and therapeutic potential.

Subcellular Localization

This compound is localized in various subcellular compartments, including the cytoplasm, mitochondria, and cell membranes. Its activity and function are influenced by its localization, as it can interact with different biomolecules in these compartments . For example, in the mitochondria, this compound can modulate oxidative phosphorylation and energy production, while in the cytoplasm, it can affect signaling pathways and gene expression . The compound’s subcellular localization is therefore critical for its diverse biological effects.

Properties

IUPAC Name |

(E)-dec-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O2/c1-2-3-4-5-6-7-8-9-10(11)12/h8-9H,2-7H2,1H3,(H,11,12)/b9-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXBXVVIUZANZAU-CMDGGOBGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCC/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20904657 | |

| Record name | (E)-2-Decenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20904657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid, Colourless liquid; Peach-orange, slightly waxy aroma, colourless liquid with a bitter odour | |

| Record name | trans-Dec-2-enoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0010726 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | (E)-2-Decenoic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1371/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | 5&6-Decenoic acid (mixture) | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/67/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

161.00 to 162.00 °C. @ 15.00 mm Hg | |

| Record name | trans-Dec-2-enoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0010726 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Soluble in oils, Soluble (in ethanol), insoluble in water, soluble in alcohol and fixed oils | |

| Record name | (E)-2-Decenoic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1371/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | 5&6-Decenoic acid (mixture) | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/67/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.923-0.933, 0.916-0.945 | |

| Record name | (E)-2-Decenoic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1371/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | 5&6-Decenoic acid (mixture) | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/67/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

334-49-6, 26446-27-5, 72881-27-7, 3913-85-7 | |

| Record name | trans-2-Decenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=334-49-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Decenoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000334496 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Decenoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026446275 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5- AND 6-decenoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072881277 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Decenoic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (E)-2-Decenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20904657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (E)-2-decenoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.799 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Decenoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.347 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Dec-2-enoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.342 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Decenoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.752 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-DECENOIC ACID, (E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/332T8TH7B1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

12.00 °C. @ 760.00 mm Hg | |

| Record name | trans-Dec-2-enoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0010726 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(Trimethylsilyl)ethynyl]-3,5-dimethoxybenzene](/img/structure/B1587821.png)